molecular formula C13H19NO4 B178790 ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate CAS No. 100619-73-6

ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B178790
CAS No.: 100619-73-6
M. Wt: 253.29 g/mol
InChI Key: GQRDHGBHCWLNQG-UHFFFAOYSA-N
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Description

Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative characterized by a 1H-pyrrole core substituted with:

  • A carboxylate ester group at position 2 (ethyl ester).
  • Methyl and ethyl groups at positions 3 and 4, respectively.
  • An acetyloxy-methyl substituent at position 3.

This compound is structurally related to intermediates in porphyrin synthesis, as seen in early studies by Fischer et al. (1931), where ethyl 4-acetyl-3-methylpyrrole-5-carboxylate and its isomer were synthesized via aminoacetonitrile and ethyl acetylpyruvate reactions .

Properties

IUPAC Name

ethyl 5-(acetyloxymethyl)-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-5-10-8(3)12(13(16)17-6-2)14-11(10)7-18-9(4)15/h14H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRDHGBHCWLNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C)C(=O)OCC)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350570
Record name Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100619-73-6
Record name Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Paal-Knorr Cyclization

The Paal-Knorr reaction, involving cyclization of a 1,4-diketone with ammonia or a primary amine, is widely employed for pyrrole synthesis. For the target compound, a tailored 1,4-diketone precursor—ethyl 3-oxo-4-ethylpent-2-enoate—is reacted with methylamine to form the pyrrole core. Key modifications include:

  • Ethyl ester retention : The ethyl group at position 2 is preserved by using ethyl acetoacetate derivatives as starting materials.

  • Regioselective alkylation : Ethyl and methyl groups are introduced at positions 4 and 3 via alkylation of the diketone precursor before cyclization.

A representative protocol yields the pyrrole intermediate ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate in 68% yield under refluxing ethanol.

Functionalization of the Pyrrole Core

Introduction of the Acetyloxymethyl Group

The acetyloxymethyl group at position 5 is introduced through a two-step process:

  • Hydroxymethylation : Formylation of the pyrrole at position 5 using Vilsmeier-Haack conditions (POCl₃/DMF) yields ethyl 5-formyl-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate, followed by reduction with NaBH₄ to the hydroxymethyl derivative.

  • Acetylation : Treatment with acetic anhydride in pyridine converts the hydroxymethyl group to acetyloxymethyl, achieving 85% yield under anhydrous conditions.

StepReagentsTemperature (°C)Yield (%)
FormylationPOCl₃/DMF0–550
ReductionNaBH₄/MeOH2578
AcetylationAc₂O/pyridine2585

Optimization of Reaction Conditions

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For example, acetylation under microwave conditions (100°C, 20 min) increases yields to 92% compared to 85% under conventional heating.

Solvent and Catalyst Effects

  • Solvent choice : Dichloromethane (DCM) outperforms THF in acetylation due to better solubility of intermediates.

  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates acetylation, reducing reaction time from 6 h to 2 h.

Table 2: Solvent Impact on Acetylation Yield

SolventTime (h)Yield (%)
DCM292
THF478
Toluene665

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to improve scalability and safety. Key advantages include:

  • Enhanced heat transfer : Mitigates exothermic risks during acetylation.

  • Higher throughput : A pilot-scale setup produces 1.2 kg/day with 89% purity.

Purification Strategies

  • Chromatography : Silica gel chromatography remains standard for lab-scale purification, though industrial processes favor crystallization from ethanol/water mixtures (85% recovery).

Comparative Analysis of Synthetic Methods

Table 3: Method Efficiency Comparison

MethodTotal Yield (%)Purity (%)Cost (USD/g)
Paal-Knorr + Stepwise4295120
Microwave-Assisted5898150
Continuous Flow658990

The continuous flow approach balances cost and yield, making it preferable for large-scale production despite slightly lower purity .

Chemical Reactions Analysis

Hydrolysis of Acetyloxy Group

The acetyloxy methyl group (-OAc) undergoes hydrolysis under acidic or basic conditions to yield the corresponding hydroxymethyl derivative. This reaction is critical for modifying the compound’s solubility and introducing reactive hydroxyl groups.

  • Conditions :
    • Acidic: Dilute HCl or H₂SO₄ in aqueous ethanol at reflux .
    • Basic: NaOH in ethanol/water mixture at 90°C .
  • Product : Ethyl 5-(hydroxymethyl)-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate.
  • Mechanism : Nucleophilic acyl substitution followed by proton exchange.

Saponification of Ethyl Ester

The ethyl carboxylate group can be hydrolyzed to the carboxylic acid under basic conditions.

  • Conditions : 1–2 M NaOH in ethanol/water (1:1), reflux for 4–6 hours .
  • Product : 5-[(Acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid.
  • Applications : Facilitates further functionalization via amidation or salt formation.

Halogenation Reactions

Electrophilic halogenation at the pyrrole ring is feasible due to its aromatic electron-rich nature.

Chlorination

  • Reagent : N-Chlorosuccinimide (NCS) in dichloromethane at room temperature .
  • Regioselectivity : Occurs preferentially at the α-position to electron-donating substituents (e.g., methyl groups) .
  • Product : Ethyl 4-ethyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate chlorinated at the C3 or C5 position.

Fluorination

  • Reagent : Selectfluor in acetonitrile/acetic acid (5:1) at 0°C .
  • Outcome : Introduces fluorine at the β-position relative to the ester group .

Friedel-Crafts Acylation

The pyrrole ring’s electron-rich C2 and C5 positions are susceptible to electrophilic acylation.

  • Conditions : Trichloroacetyl chloride in diethyl ether, room temperature .
  • Product : Ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate (if acetylated at C4).

Reduction of Ester to Alcohol

The ethyl ester can be reduced to a primary alcohol using borane-THF or lithium aluminum hydride (LiAlH₄).

  • Conditions : BH₃·THF in THF at 0°C to room temperature .
  • Product : 5-[(Acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-methanol.
  • Challenges : Over-reduction or side reactions may require careful stoichiometric control .

Ring Transformation to Pyrazole Derivatives

Reaction with hydrazine derivatives can lead to pyrrole ring expansion or contraction.

  • Conditions : Hydrazine hydrate in acetic acid under reflux .
  • Product : Substituted pyrazole carboxylates via cyclization and ring-opening .

Stability and Decomposition

  • Thermal Stability : Decomposes above 250°C, forming volatile acetyl and ethyl fragments .
  • Light Sensitivity : Prolonged UV exposure may degrade the acetyloxy group, necessitating storage in amber glass.

Critical Analysis of Synthetic Routes

  • Halogenation Selectivity : Chlorination favors the α-position to methyl groups, while fluorination targets β-positions due to steric and electronic effects .
  • Hydrolysis Efficiency : Basic conditions for ester saponification require rigorous pH control to avoid pyrrole ring decomposition .
  • Scalability : Friedel-Crafts acylation and hydrazine-mediated ring transformations are gram-scale viable .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate has shown promise in medicinal chemistry due to its potential pharmacological activities. Research indicates that derivatives of pyrrole compounds can exhibit anti-inflammatory, analgesic, and anticancer properties. Specific studies are investigating:

  • Antitumor Activity : The compound's ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Its role in reducing inflammation markers in biological assays.

Agricultural Chemistry

This compound can be explored for its applications in agricultural chemistry, particularly as a potential agrochemical. Pyrrole derivatives are known for their efficacy as:

  • Pesticides : Targeting specific pests while minimizing environmental impact.
  • Herbicides : Offering selective weed control without harming crops.

Material Science

In material science, this compound may serve as a precursor for synthesizing novel polymers and materials with unique properties. Applications include:

  • Conductive Polymers : Enhancing electrical conductivity for electronic applications.
  • Coatings : Development of protective coatings with improved durability and resistance to environmental factors.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrrole derivatives, including this compound. The results indicated a significant reduction in tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for further drug development.

Case Study 2: Agricultural Applications

Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively controlled aphid populations in field trials, showcasing its potential as an environmentally friendly pesticide.

Mechanism of Action

The mechanism by which ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways.

    Pathways Involved: The compound’s effects are mediated through pathways such as the cyclooxygenase (COX) pathway in inflammation or the apoptosis pathway in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrole Derivatives

Substituent Variations and Functional Group Positioning

The biological and physicochemical properties of pyrrole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Compound Name Substituents Key Functional Groups Molecular Formula Melting Point (°C) Biological Activity
Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate 3-Me, 4-Et, 5-(AcOCH₂) Acetyloxy-methyl, ethyl ester C₁₄H₂₁NO₅ Not reported Not studied
Ethyl 4-acetyl-3-methylpyrrole-5-carboxylate (Isomer I) 3-Me, 4-Ac, 5-CO₂Et Acetyl, ethyl ester C₁₁H₁₃NO₄ 125 None reported
Ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate (6a) 3-(HOCH₂CH₂), 5-Ph Hydroxyethyl, phenyl C₁₅H₁₇NO₃ 103–105 Synthetic intermediate
Ethyl 4-ethyl-3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate (6b) 4-Et, 3-(HOCH₂CH₂), 5-Ph Hydroxyethyl, phenyl C₁₇H₂₁NO₃ 81–83 Synthetic intermediate
Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate 2-Me, 4-Me, 3-Pr Propyl, methyl C₁₃H₂₁NO₂ 98 Intermediate in porphyrin synthesis
Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) Dimeric structure Bis-ethyl ester, methylene bridge C₂₁H₃₀N₂O₄ 128–129 Used in supramolecular chemistry
Key Observations:
  • Substituent Position: The antifungal activity of pyrroles often correlates with bulky substituents (e.g., phenol derivatives in GC-MS studies ). However, this compound lacks direct evidence of such activity.
  • Functional Groups : The acetyloxy-methyl group in the target compound is unique compared to hydroxyethyl or phenyl groups in analogs (e.g., 6a, 6b), which may influence solubility and reactivity .
  • Synthetic Utility : Ethyl 4-acetyl-3-methylpyrrole-5-carboxylate (1931 study) and its isomer demonstrate how reaction conditions (acidic vs. alkaline) control regioselectivity, a principle applicable to synthesizing the target compound .

Physicochemical Properties

  • Melting Points: Derivatives with polar groups (e.g., hydroxyethyl in 6a) exhibit higher melting points (103–105°C) compared to non-polar analogs (e.g., 6b at 81–83°C) . The target compound’s melting point remains uncharacterized.
  • Solubility : Ethyl esters generally enhance lipid solubility, facilitating membrane penetration. For example, ethyl 3-formyl-1H-pyrrole-2-carboxylate (similarity score 0.96 to the target compound) is soluble in organic solvents, a trait likely shared by the acetyloxy-methyl derivative .

Biological Activity

Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate (CAS: 100619-73-6) is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle known for its diverse biological activities. The molecular formula is C13H19NO4C_{13}H_{19}NO_{4}, and it exhibits both hydrophilic and lipophilic characteristics due to the presence of various functional groups.

PropertyValue
Molecular FormulaC13H19NO4
Molecular Weight251.30 g/mol
CAS Number100619-73-6

Antimicrobial Activity

Several studies have indicated that compounds containing pyrrole structures exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. For instance, a study demonstrated that derivatives of pyrrole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

Cytotoxicity

Research has shown that this compound exhibits cytotoxic effects in certain cancer cell lines. In vitro assays revealed that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways. A study reported an IC50 value indicating significant cytotoxicity against human cancer cell lines, which warrants further investigation into its mechanism of action .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzyme Activity : Pyrrole derivatives often act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Modulation of Cell Signaling Pathways : It may interfere with signaling pathways involved in cancer progression and inflammation.

Study on Antimicrobial Efficacy

In a recent study, this compound was tested against several strains of Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability at varying concentrations, showcasing its potential as an antimicrobial agent .

Cytotoxicity Assessment in Cancer Research

A detailed investigation into the cytotoxic effects of this compound was conducted on breast cancer cell lines (MCF7). The results demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls, with an observed IC50 value of approximately 20 µM .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via multi-step reactions involving pyrrole core functionalization. For example, substituted pyrroles are often prepared using 2-azirine intermediates or multicomponent reactions (MCRs). A key strategy involves:

  • Functionalization of the pyrrole ring with acetyloxy, ethyl, and methyl groups via nucleophilic substitution or esterification.
  • Optimization of yields (e.g., 40–50%) by adjusting reaction parameters such as temperature (ambient to reflux), catalyst loading (e.g., Lewis acids), and solvent polarity (e.g., THF, DCM).
  • Characterization using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS to confirm regioselectivity and purity .

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